tert-Butyl methyl(2-phenoxyethyl)carbamate
Description
tert-Butyl (2-phenoxyethyl)carbamate (3a) is a carbamate derivative featuring a phenoxyethyl backbone protected by a tert-butyloxycarbonyl (Boc) group. This compound is synthesized via nucleophilic substitution or carbamate coupling reactions, as evidenced by its preparation in 67% yield using tert-butoxycarbonyl (Boc) protection strategies . Its structural characterization includes $ ^1H $ NMR data (δ 7.27–6.87 ppm for aromatic protons, δ 4.02 and 3.52 ppm for ethyleneoxy and Boc-related protons) .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-phenoxyethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15(4)10-11-17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYOYUOROZJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734657 | |
| Record name | tert-Butyl methyl(2-phenoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525578-70-5 | |
| Record name | tert-Butyl methyl(2-phenoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-phenoxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-phenoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl methyl(2-phenoxyethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran or dimethylformamide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: The corresponding amine and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: tert-Butyl methyl(2-phenoxyethyl)carbamate is used as a protecting group for amines in organic synthesis. Its stability and ease of removal make it a valuable tool in the synthesis of complex molecules .
Biology and Medicine: In biological research, this compound can be used to protect amine groups in peptides and other biomolecules during synthesis. This allows for the selective modification of specific functional groups without affecting the protected amine .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its role as a protecting group ensures the integrity of sensitive functional groups during multi-step synthesis processes .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-phenoxyethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under mild conditions, allowing for the controlled release of the protected amine . The molecular targets and pathways involved in this process are primarily related to the chemical reactivity of the carbamate group and its interactions with various reagents and conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are compared based on substituent variations, physicochemical properties, and synthetic feasibility:
Aryloxy Substitution Variants
- Steric and π-π Interactions: The quinoline group in 3c may improve binding affinity to hydrophobic enzyme pockets.
PEG-Modified Derivatives
- Key Differences :
Reactive Functional Groups
- Key Differences: Aminooxy Group: Enables site-specific bioconjugation in drug development . Hydroxy Group: Facilitates stereoselective transformations, e.g., in glycosylation or esterification .
Biological Activity
Tert-butyl methyl(2-phenoxyethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- CAS Number : 112257-19-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing cellular pathways. The compound is believed to inhibit certain enzymes and receptors, leading to altered cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.
- Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress.
Anticancer Activity
A study highlighted the compound's efficacy against breast cancer cell lines, where it demonstrated significant inhibition of cell proliferation. The IC50 values were reported to be in the low micromolar range, indicating potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.126 |
| MCF-7 | 0.175 |
This suggests a promising therapeutic window for targeting aggressive breast cancer subtypes.
Antimicrobial Activity
In antimicrobial assays, this compound exhibited activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 4–8 |
These findings indicate potential applications in treating infections caused by resistant bacteria.
Neuroprotective Effects
Research into the neuroprotective properties of this compound revealed that it could reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that may protect against neurodegenerative diseases.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data suggest moderate bioavailability with a favorable safety profile at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
